molecular formula C10H10BrNO2 B13528546 N-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-4-ylidene)hydroxylamine

N-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-4-ylidene)hydroxylamine

Cat. No.: B13528546
M. Wt: 256.10 g/mol
InChI Key: FBEYLZLUSGOGJN-XFXZXTDPSA-N
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Preparation Methods

. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures and inert atmospheres to ensure the desired product’s formation. Industrial production methods may involve scaling up these reactions with optimized conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the nitroso group to an amine, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

N-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-4-ylidene)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-4-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and nitroso group play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

(NE)-N-(8-bromo-3,5-dihydro-2H-1-benzoxepin-4-ylidene)hydroxylamine

InChI

InChI=1S/C10H10BrNO2/c11-8-2-1-7-5-9(12-13)3-4-14-10(7)6-8/h1-2,6,13H,3-5H2/b12-9-

InChI Key

FBEYLZLUSGOGJN-XFXZXTDPSA-N

Isomeric SMILES

C\1COC2=C(C/C1=N\O)C=CC(=C2)Br

Canonical SMILES

C1COC2=C(CC1=NO)C=CC(=C2)Br

Origin of Product

United States

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